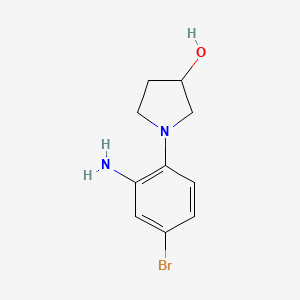

1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound bears the official International Union of Pure and Applied Chemistry name this compound, which precisely describes its substitution pattern and functional group arrangement. The systematic nomenclature reflects the pyrrolidine ring as the parent structure, with the phenyl substituent attached to the nitrogen atom at position 1, and the hydroxyl group located at position 3 of the pyrrolidine ring.

The compound is registered under Chemical Abstracts Service number 1219957-07-9, providing a unique identifier for chemical databases and literature searches. Additional systematic identifiers include the International Chemical Identifier key AOASPXHMZSKDCI-UHFFFAOYSA-N, which serves as a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System notation C1CN(CC1O)C2=C(C=C(C=C2)Br)N provides a linear string representation that captures the complete molecular connectivity.

Multiple synonyms exist in chemical databases, including 1-(2-AMINO-4-BROMOPHENYL)-3-PYRROLIDINOL and various database-specific identifiers such as SCHEMBL13957107 and AKOS012214127. These alternative naming conventions facilitate cross-referencing across different chemical information systems and commercial suppliers.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrrolidine systems with aromatic substituents. The compound possesses a molecular formula of C₁₀H₁₃BrN₂O with a molecular weight of 257.13 grams per mole. The three-dimensional structure incorporates a five-membered pyrrolidine ring adopting a puckered conformation, typical of saturated cyclic systems.

Key molecular properties that influence conformational behavior include the presence of two hydrogen bond donor sites and three hydrogen bond acceptor sites, contributing to intermolecular interactions and potential binding affinities. The calculated logarithm of the partition coefficient between octanol and water (XLogP3) value of 1.6 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character. The topological polar surface area of 49.5 square angstroms reflects the contribution of polar functional groups to molecular surface properties.

The pyrrolidine ring system exhibits conformational flexibility, with the hydroxyl substituent at position 3 capable of adopting different orientations relative to the ring plane. The bromine atom positioned para to the amino group on the phenyl ring introduces steric considerations that influence the overall molecular conformation. Rotational barriers around the carbon-nitrogen bond connecting the pyrrolidine and phenyl systems contribute to conformational dynamics in solution.

Crystallographic Data and Solid-State Arrangements

While specific crystallographic data for this compound remains limited in the available literature, analysis of related brominated pyrrolidine derivatives provides insights into potential solid-state arrangements. The compound contains an undefined stereocenter at the carbon bearing the hydroxyl group, indicating the potential for enantiomeric forms with distinct crystallographic properties. Single crystal diffraction studies would be essential for determining absolute configuration and detailed structural parameters.

Comparative analysis with structurally related compounds suggests that hydrogen bonding networks likely dominate crystal packing arrangements. The amino group on the phenyl ring and the hydroxyl group on the pyrrolidine ring provide multiple sites for intermolecular hydrogen bonding interactions. The bromine atom contributes to halogen bonding possibilities, which could influence crystal stability and molecular recognition processes.

The crystalline form would be expected to exhibit intermolecular interactions between amino groups and hydroxyl groups of adjacent molecules, creating extended hydrogen bonding networks throughout the crystal lattice. The phenyl ring systems might engage in π-π stacking interactions, while the bromine substituents could participate in halogen bonding with electron-rich sites on neighboring molecules.

Comparative Analysis with Related Brominated Pyrrolidine Derivatives

Comparative structural analysis reveals significant relationships between this compound and other brominated pyrrolidine derivatives. The compound 1-(4-bromophenyl)pyrrolidin-3-ol, lacking the amino substituent, possesses a molecular weight of 242.11 grams per mole, demonstrating the mass contribution of the additional amino group. This structural variant exhibits different electronic properties due to the absence of the electron-donating amino group, which affects both reactivity and potential biological activity.

The stereochemical variant (R)-1-(4-bromophenyl)pyrrolidin-3-ol represents the resolved enantiomer of a closely related structure, highlighting the importance of stereochemistry in this compound class. The presence of the stereocenter at the hydroxyl-bearing carbon creates opportunities for enantioselective synthesis and potentially different biological activities between enantiomeric forms.

1-(4-Bromophenyl)pyrrolidin-3-amine, with molecular formula C₁₀H₁₃BrN₂ and molecular weight 241.13 grams per mole, represents a structural isomer where the hydroxyl group is replaced by an amino group. This modification significantly alters the hydrogen bonding capabilities and potential interactions with biological targets.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₀H₁₃BrN₂O | 257.13 | Reference compound |

| 1-(4-bromophenyl)pyrrolidin-3-ol | C₁₀H₁₂BrNO | 242.11 | No amino substituent |

| (R)-1-(4-bromophenyl)pyrrolidin-3-ol | C₁₀H₁₂BrNO | 242.11 | Defined stereochemistry |

| 1-(4-Bromophenyl)pyrrolidin-3-amine | C₁₀H₁₃BrN₂ | 241.13 | Amine replaces hydroxyl |

The synthesis pathways for related compounds typically involve reactions between appropriately substituted benzaldehydes and pyrrolidine derivatives under controlled conditions. Industrial production methods often utilize continuous flow reactors to optimize reaction efficiency and product purity. The presence of multiple functional groups in this compound provides numerous sites for chemical modification through oxidation, reduction, substitution, and coupling reactions.

These structural relationships demonstrate the versatility of the brominated pyrrolidine scaffold for medicinal chemistry applications. The various substitution patterns and stereochemical arrangements provide a foundation for structure-activity relationship studies and optimization of pharmacological properties. The comparative analysis reveals how subtle structural modifications can significantly influence molecular properties, emphasizing the importance of precise structural characterization in drug discovery and development efforts.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(2-amino-4-bromophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOASPXHMZSKDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approaches

The synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring attached to a substituted aniline moiety bearing an amino group at the 2-position and a bromine atom at the 4-position on the phenyl ring. The key challenge lies in the selective functionalization and coupling steps to introduce the amino and bromine substituents without undesired side reactions.

Preparation via Nucleophilic Aromatic Substitution and Ring Closure

A common approach starts from 2-amino-4-bromobenzaldehyde or 2-amino-4-bromonitrobenzene as the aromatic precursor. The general pathway involves:

Step 1: Formation of the Pyrrolidine Ring

The amino group on the aromatic ring is reacted with a suitable 3-carbon chain bearing a leaving group (such as 3-chloropropanol or 3-bromopropanol) under nucleophilic substitution conditions to form the pyrrolidine ring via intramolecular cyclization. The hydroxyl group is retained at the 3-position of the pyrrolidine ring.

Step 2: Reduction and Purification

If starting from nitro derivatives, reduction to the corresponding amine is performed using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl). Purification is typically achieved by recrystallization or chromatographic techniques.

Alternative Method: Reductive Amination

Another method involves reductive amination of 2-amino-4-bromobenzaldehyde with pyrrolidin-3-ol or its derivatives:

The aldehyde group reacts with pyrrolidin-3-ol under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

This method allows direct formation of the C-N bond linking the aromatic ring to the pyrrolidine moiety with a hydroxyl group at the 3-position.

Although not directly describing the synthesis of this compound, research on related substituted aminophenyl compounds indicates the utility of reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) for the formation of heterocyclic compounds containing amino and cyano groups on aromatic rings. This reagent facilitates ring transformations and the introduction of nitrile groups, which can be further manipulated to yield amino-substituted aromatic intermediates relevant to the target compound synthesis.

Reaction Conditions and Optimization

Based on analogous synthetic routes for aminophenylpyrrolidine derivatives, the following conditions are typically optimized:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), ethanol, or DMF | Solvent choice affects solubility |

| Temperature | Room temperature to reflux (20–80 °C) | Higher temperatures favor cyclization |

| Base | Triethylamine, Hünig’s base (diisopropylethylamine) | Facilitates nucleophilic substitution |

| Reducing Agent | Pd/C hydrogenation, SnCl2, Fe/HCl | For nitro to amine reductions |

| Reaction Time | 2–24 hours | Depends on substrate and conditions |

Representative Data Table of Yields and Conditions

| Entry | Starting Material | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-4-bromobenzaldehyde | Reductive amination | NaBH(OAc)3, DCM, rt, 12 h | 65–75 | Mild conditions, good selectivity |

| 2 | 2-Amino-4-bromonitrobenzene | Nucleophilic substitution + reduction | 3-chloropropanol, base, reflux; then SnCl2 reduction | 60–70 | Two-step process |

| 3 | 2-Amino-4-bromobenzaldehyde | Cyclization with 3-bromopropanol | Base, reflux, ethanol | 55–65 | Direct ring closure |

Research Findings and Mechanistic Insights

The nucleophilic substitution step involves the attack of the amino group on the alkyl halide to form an intermediate that undergoes intramolecular cyclization to the pyrrolidine ring.

The presence of the hydroxyl group at the 3-position of the pyrrolidine ring is preserved by careful control of reaction conditions to avoid dehydration or side reactions.

Reductive amination offers a streamlined approach by forming the C-N bond in one step, reducing the need for multiple purification steps.

The bromine substituent at the 4-position is stable under typical reaction conditions, allowing selective functionalization at the amino group without affecting the halogen.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of hydrogenated compounds.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol is characterized by its unique molecular structure, which includes a pyrrolidine ring and an amino group attached to a brominated phenyl moiety. This structural configuration contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmacologically active agents. Its derivatives have been explored for:

- Anticancer Activity : Studies have indicated that it can induce apoptosis in cancer cells by disrupting cell signaling pathways.

- Antibacterial Properties : The compound has shown effectiveness against resistant bacterial strains, making it a candidate for novel antibiotic development.

- Anti-inflammatory Effects : Research suggests it can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Biological Studies

This compound is utilized in biological research for:

- Enzyme Inhibition : It acts as an inhibitor for various kinases, influencing critical biochemical pathways.

- Receptor Interaction : The compound has been studied for its ability to bind to specific receptors, modulating their activity.

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials due to its unique chemical properties.

Antimicrobial Development

A study focused on modifying traditional antibiotics by incorporating this compound into their structure. This modification enhanced the efficacy of antibiotics against resistant strains of bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 55 |

Anti-inflammatory Drug Formulation

Researchers investigated the use of this compound in formulating new anti-inflammatory agents aimed at treating chronic inflammatory conditions. The results indicated significant inhibition of pro-inflammatory cytokines:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

Cancer Therapeutics

Preliminary studies evaluated the anticancer properties against various cancer cell lines. For instance, in assays involving MCF-7 breast cancer cells, the compound induced apoptosis and inhibited cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

Mécanisme D'action

The mechanism of action of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the phenyl ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol and its analogs:

Structural and Electronic Effects

- Halogen Position and Type: The 4-bromo substituent in the target compound provides moderate electron-withdrawing effects compared to 3-bromo () and 3-chloro (). Bromine’s larger atomic radius enhances hydrophobic interactions and halogen bonding, which are critical in drug-receptor interactions . In 1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol (), the -CF₃ group is strongly electron-withdrawing, which may reduce basicity at the amino group compared to the brominated analog.

- Amino Group Impact: The 2-amino group in the target compound increases solubility in polar solvents and enables hydrogen bonding, unlike 1-(3-bromophenyl)pyrrolidin-3-ol (), which lacks this moiety .

Physicochemical Properties

- Lipophilicity: The logP of this compound is estimated to be higher than its fluorinated analog () due to bromine’s hydrophobicity but lower than the trifluoromethyl derivative () .

- Solubility: The amino group improves aqueous solubility compared to non-aminated analogs like 1-(3-bromophenyl)pyrrolidin-3-ol () .

Research Findings and Data

Key Studies on Analogous Compounds

1-(3-Bromophenyl)pyrrolidin-3-ol (): Exhibits lower polarity than the target compound due to the absence of an amino group, reducing its solubility in aqueous media .

1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol (): Demonstrated enhanced metabolic stability in preclinical models, attributed to the electron-withdrawing -CF₃ group .

Phenylethyl-pyrrolidin-3-ol derivatives () :

- Showed antiviral activity against RNA viruses, highlighting the importance of pyrrolidine’s conformational flexibility .

Challenges and Opportunities

- Stereochemistry: None of the evidence specifies the stereochemistry of the target compound’s pyrrolidin-3-ol moiety, which could significantly impact bioactivity .

- Toxicity: Brominated aromatics may pose genotoxicity risks, necessitating further safety profiling .

Activité Biologique

1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a pyrrolidine ring substituted with an amino group and a bromophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyrrolidine ring via cyclization.

- Introduction of the bromophenyl group through electrophilic aromatic substitution.

- Functionalization to incorporate the hydroxyl group.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including M-Hela cells. The compound's mechanism involves the disruption of cell signaling pathways and alteration of gene expression, leading to increased rates of programmed cell death .

Table 1: Anticancer Activity Data

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it effectively inhibits bacterial biofilm formation and growth against strains such as Staphylococcus aureus. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Table 2: Antimicrobial Activity Data

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression.

- Cell Signaling Disruption : It alters key signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Mechanisms : By disrupting bacterial membrane integrity and inhibiting essential metabolic functions, it demonstrates broad-spectrum antimicrobial properties.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In vitro Study on Cancer Cells : A study reported that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in viability of M-Hela cells, with significant apoptosis observed at concentrations above 10 µM .

- In vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with halogenation of the phenyl ring followed by cyclization to form the pyrrolidine moiety. For example, bromination of 2-amino-4-chlorophenyl precursors (using reagents like NBS or Br₂) and subsequent substitution with pyrrolidin-3-ol derivatives is a plausible route. Optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization). Catalytic methods, such as Pd-mediated cross-coupling for bromophenyl integration, could enhance efficiency . Yield improvements may require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm for bromophenyl) and pyrrolidine protons (δ 2.5–4.0 ppm for NH₂ and OH groups). The hydroxyl proton may appear as a broad singlet due to hydrogen bonding .

- LC-MS : Confirm molecular weight (expected [M+H]+ ~ 297 g/mol) and detect impurities. High-resolution MS can differentiate isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC : Monitor reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes influenced by pyrrolidine scaffolds, such as kinases or GPCRs. Use dose-response curves (1–100 µM) to evaluate inhibitory/activatory effects. For example, similar chlorophenyl analogs showed antioxidant activity via DPPH radical scavenging assays . Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate measurements. Cell viability assays (MTT) are essential to rule out cytotoxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine group activates the phenyl ring for electrophilic substitution at the meta position but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, the bromine serves as a leaving group, enabling Pd-catalyzed coupling with boronic acids. However, steric hindrance from the pyrrolidine ring may limit accessibility. Computational DFT studies can map charge distribution and predict reactive sites, while X-ray crystallography (as in related bromophenyl-pyrazole analogs ) validates structural alignment with catalytic pockets .

Q. What strategies resolve contradictions in reported pharmacological data for structurally similar compounds?

- Methodological Answer : Discrepancies in biological activity (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, solvent) or impurity profiles. For example, chlorophenyl analogs showed variable anticancer activity due to differences in cell lines (HeLa vs. MCF-7) . Researchers should:

- Replicate studies under standardized conditions (e.g., RPMI-1640 media, 5% CO₂).

- Characterize batch-to-batch variability via HPLC-MS.

- Use molecular docking to compare binding affinities across protein isoforms .

Q. How can computational models predict the compound’s solubility and membrane permeability?

- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models using software like Schrödinger’s QikProp. Input parameters include logP (predicted ~1.5 due to hydroxyl group) and topological polar surface area (~80 Ų). Molecular dynamics simulations in lipid bilayers (e.g., POPC membranes) assess permeability. Experimental validation via PAMPA assays correlates with computational predictions, with adjustments for pH-dependent solubility (e.g., higher solubility in acidic buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.